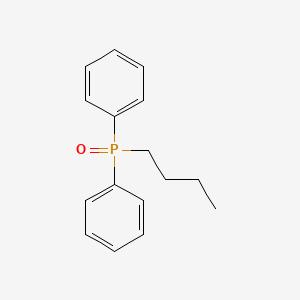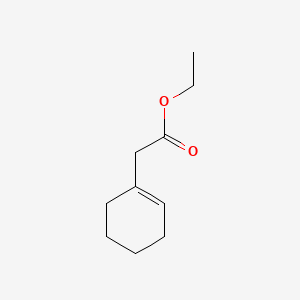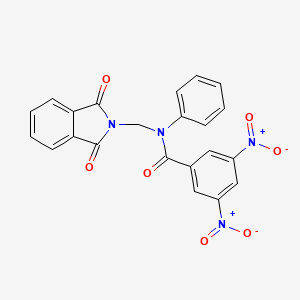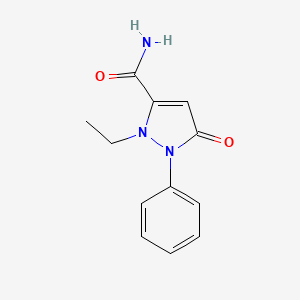
Phosphine oxide, butyldiphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(diphenyl)phosphine oxide is an organophosphorus compound with the chemical formula C16H19OP It is a tertiary phosphine oxide, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one butyl group, with an oxygen atom double-bonded to the phosphorus
準備方法
Synthetic Routes and Reaction Conditions
Butyl(diphenyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with butyl halides under basic conditions. The reaction typically proceeds as follows:
Reaction of Diphenylphosphine with Butyl Halides: Diphenylphosphine is reacted with butyl bromide or butyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation: The resulting butyl(diphenyl)phosphine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield butyl(diphenyl)phosphine oxide.
Industrial Production Methods
Industrial production of butyl(diphenyl)phosphine oxide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Butyl(diphenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Butyl(diphenyl)phosphine.
Substitution: Various substituted phosphine oxides depending on the substituent used.
科学的研究の応用
Butyl(diphenyl)phosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize metal complexes makes it valuable in the development of new catalytic systems.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: It is used in the synthesis of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which butyl(diphenyl)phosphine oxide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and stabilizing reactive intermediates. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific application and context.
類似化合物との比較
Butyl(diphenyl)phosphine oxide can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the butyl group, making it less hydrophobic and potentially less effective in certain applications.
Triphenylphosphine oxide: Contains three phenyl groups, making it more rigid and less flexible in coordination chemistry.
Butylphosphine oxide: Lacks the phenyl groups, making it less effective in stabilizing metal complexes.
The uniqueness of butyl(diphenyl)phosphine oxide lies in its combination of hydrophobicity from the butyl group and the stabilizing effect of the phenyl groups, making it versatile in various applications.
特性
CAS番号 |
4233-13-0 |
|---|---|
分子式 |
C16H19OP |
分子量 |
258.29 g/mol |
IUPAC名 |
[butyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H19OP/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChIキー |
ZEYULRWCONMDRY-UHFFFAOYSA-N |
正規SMILES |
CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid](/img/structure/B11965823.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965838.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11965841.png)
![4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11965845.png)


![2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11965858.png)


![isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965865.png)
![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)



